molecular formula C9H5F5O3S B1456158 2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone CAS No. 1346521-35-4

2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone

Cat. No. B1456158
CAS RN: 1346521-35-4
M. Wt: 288.19 g/mol
InChI Key: NDXMJEMCYZEIMG-UHFFFAOYSA-N
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Description

2,5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone (DFTTA) is an organofluorine compound that is widely used in organic synthesis. It is a versatile reagent with a wide range of applications in various scientific fields, including pharmaceuticals, materials science, and biochemistry. DFTTA is a fluorinated derivative of acetophenone, which is an aromatic ketone with a carbon-carbon double bond. It is a colorless solid that has a melting point of 36-37°C and a boiling point of 168-169°C.

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones demonstrated the versatility of fluorinated acetophenones in facilitating Claisen condensations, followed by sulfuric acid-mediated deprotection to yield products with significant yields (R. Irgashev et al., 2009). Similarly, the optimization of synthesis for key intermediates of fluconazole highlights the importance of fluorinated acetophenones in pharmaceutical synthesis, showcasing the process's advantages like cheap reactants and high yield (Sheng Chun, 2002).

Electrochemical Studies

Electrocarboxylation of acetophenone in ionic liquids reveals the influence of proton availability on product distribution, illustrating the chemical behavior of acetophenone derivatives under varied conditions (Shuming Zhao et al., 2014). Additionally, the stereoselectivity and kinetics of the electrochemical pinacol coupling of acetophenone are affected by the choice of ionic liquids, indicating significant impacts on reaction outcomes (C. Lagrost et al., 2005).

Reactivity Enhancement

A computational study on the reactivity of carbonyl compounds for polycondensations with aromatic hydrocarbons suggests that electron-withdrawing groups on carbonyl compounds enhance reactivity, a principle that may apply to derivatives like 2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone (Estrella Ramos Peña et al., 2004).

Novel Synthesis Methods

Research into elemental tellurium-mediated synthesis of 2-(trifluoromethyl)oxazoles from acetophenone oxime acetates demonstrates innovative approaches to synthesizing heterocycles, highlighting the synthetic utility of fluorinated compounds (B. Luo & Z. Weng, 2018).

properties

IUPAC Name

1-(2,5-difluorophenyl)-2-(trifluoromethylsulfonyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3S/c10-5-1-2-7(11)6(3-5)8(15)4-18(16,17)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMJEMCYZEIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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